molecular formula C23H18N2O3S B2630831 N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536702-74-6

N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2630831
CAS No.: 536702-74-6
M. Wt: 402.47
InChI Key: JDTMEJBKRDIPIJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for its potential as a multi-target therapeutic agent. The compound integrates a benzodioxole moiety, a feature present in various pharmacologically active compounds, with a 2-phenylindole core linked via a sulfanylacetamide bridge. This specific molecular architecture is designed to leverage the known bioactivity of its components, suggesting a promising profile for investigative applications. Preliminary research on structurally related N-phenyl acetamide and sulfanylacetamide derivatives indicates potential utility in several research domains. Studies on analogous compounds have shown that the 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide scaffold functions as a potent inhibitor of human respiratory syncytial virus (RSV) replication . These derivatives have been found to target key stages of the viral life cycle, including membrane fusion and viral genome replication/transcription, making them valuable tools for studying antiviral mechanisms . Furthermore, acetamide derivatives bearing heterocyclic systems have demonstrated notable analgesic activity in preclinical models, effectively reducing nociceptive responses in thermal, mechanical, and chemical stimulus tests without impairing motor coordination . The benzodioxol moiety, a key structural feature of this compound, is frequently associated with diverse biological activities and is often investigated for its potential in anticancer and anti-inflammatory research, as seen in complex tricyclic sulfanylacetamides which have been explored for inducing apoptosis and modulating pro-inflammatory cytokines . This product is intended for non-clinical research purposes, such as investigating structure-activity relationships (SAR), elucidating mechanisms of action, and conducting high-throughput screening assays. Researchers are advised that this compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c26-21(24-16-10-11-19-20(12-16)28-14-27-19)13-29-23-17-8-4-5-9-18(17)25-22(23)15-6-2-1-3-7-15/h1-12,25H,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTMEJBKRDIPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Synthesis of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling Reaction: The benzodioxole and indole intermediates can be coupled using a sulfanylacetamide linker through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide exhibit significant anticancer properties. The interaction with specific cellular pathways involved in apoptosis and cell proliferation suggests its potential as an anticancer agent. For instance, studies have shown that indole derivatives can inhibit tumor growth by modulating the expression of proteins involved in cell cycle regulation.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is crucial for developing treatments for chronic inflammatory diseases such as arthritis or inflammatory bowel disease.

Neuroprotective Properties

The compound's ability to interact with neurotransmitter systems suggests potential applications in neuroprotection. Indole derivatives have been studied for their role in mitigating neurodegenerative diseases through antioxidant mechanisms and modulation of neuroinflammatory responses.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzodioxole moiety.
  • Synthesis of the indole derivative.
  • Coupling reactions to form the final acetamide structure.

These reactions often require careful control of conditions such as temperature and solvent choice to optimize yield and purity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound significantly inhibited the growth of various cancer cell lines through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties of indole derivatives found that these compounds could reduce levels of inflammatory markers in animal models of arthritis, suggesting a pathway for therapeutic development.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Based Acetamides

Compound 41 : N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide
  • Structural Differences : Replaces the thioether with a sulfonyl group and introduces 5-methoxy and 4-chlorobenzoyl substituents on the indole.
  • Trifluoromethyl groups enhance metabolic resistance but may alter target selectivity .
  • Activity: Not explicitly stated, but sulfonamide derivatives are often explored for enzyme inhibition or anti-inflammatory effects.
Compounds 8t-w : N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides
  • Structural Differences : Feature an oxadiazole ring connected to indol-3-ylmethyl and sulfanyl acetamide groups.
  • The absence of benzodioxole and 2-phenylindole in these compounds may limit cross-target interactions observed in the main compound .

Benzodioxole-Containing Derivatives

Compound 1 : 2-(2H-1,3-Benzodioxol-5-yl)-N-(4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl)Acetamide
  • Structural Differences : Retains the benzodioxole but replaces the indole-thioether with a cyclopentaoxazole group.
  • Impact : The oxazole ring may enhance hydrogen bonding, improving solubility. However, the lack of an indole scaffold could reduce affinity for targets like serotonin receptors or kinases .

Thioacetamide-Triazole Hybrids

Compounds 19, 20, 26, 30, 38, 39 : 2-[(1H-1,2,3-Triazol-4/5-yl)Sulfanyl]-N-Substituted Acetamides
  • Structural Differences : Triazole rings replace the indole and benzodioxole moieties.
  • Activity : Exhibited antibacterial activity (MIC values against E. coli), highlighting the role of the triazole-sulfanyl group in disrupting bacterial membranes. The main compound’s indole and benzodioxole may instead target eukaryotic cells (e.g., anti-cancer or CNS applications) .

Anti-Exudative Acetamides

Compounds 3.1–3.21 : 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides
  • Structural Differences : Incorporate a furan-triazole system instead of indole-benzodioxole.
  • The main compound’s indole-thioether may offer synergistic effects through dual COX/LOX inhibition .

Crystalline Chlorophenyl Derivatives

Compounds I & II : N-(Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamides
  • Structural Differences: Replace benzodioxole with chlorophenyl and introduce diaminopyrimidine.
  • Impact : Pyrimidine rings facilitate hydrogen bonding (N–H⋯N/O/Cl), enhancing crystallinity and stability. The main compound’s benzodioxole may offer better solubility due to its oxygen-rich structure .

Data Tables: Structural and Functional Comparison

Compound Class Key Structural Features Molecular Weight (g/mol) Notable Biological Activity Reference
Main Compound Benzodioxole, 2-phenylindole, thioether ~424.4 (calculated) Not specified (potential CNS/anti-inflammatory)
Compound 41 Sulfonyl, 5-methoxyindole, trifluoromethyl 568.93 Enzyme inhibition (hypothesized)
Compounds 8t-w Oxadiazole, indol-3-ylmethyl 379–428.5 LOX, α-glucosidase, BChE inhibition
Thioacetamide-Triazoles Triazole, sulfanyl 283–423 Antibacterial (MIC: 8–64 µg/mL)
Anti-Exudative Derivatives Furan-triazole ~300–400 (estimated) Anti-inflammatory (exudate reduction)

Structure-Activity Relationship (SAR) Insights

  • Benzodioxole : Enhances metabolic stability and solubility via electron-rich aromaticity.
  • Thioether vs. Sulfonyl : Thioethers improve lipophilicity for membrane penetration, while sulfonyl groups increase polarity for target specificity.
  • 2-Phenylindole : Likely critical for π-π stacking or hydrophobic interactions in receptor binding, absent in triazole or oxadiazole analogs.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) improve stability but may reduce bioavailability.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzodioxole Derivative : The starting material, 2H-benzodioxole, is reacted with an appropriate acylating agent.
  • Thioether Formation : The reaction with 2-phenylindole involves the introduction of a sulfanyl group, often using thiol reagents under controlled conditions.
  • Acetamide Formation : Finally, the acetamide is formed through the reaction with acetic anhydride or acetyl chloride.

N-(2H-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide exhibits its biological activity primarily through interaction with various molecular targets. The compound may function as an inhibitor of specific enzymes or receptors involved in critical cellular processes.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, preventing substrate access and inhibiting catalytic activity.
  • Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound possesses anticancer properties , potentially through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in various cancer models.

For instance, studies have demonstrated that derivatives of benzodioxole compounds can significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific enzyme activities
Anti-inflammatoryReduces inflammatory markers

Case Studies

  • Anticancer Efficacy :
    A study conducted on human breast cancer cell lines showed that N-(2H-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide led to a significant reduction in cell proliferation and increased apoptotic markers compared to controls .
  • Inflammation Reduction :
    Another investigation highlighted the compound's ability to modulate inflammatory responses in a murine model of arthritis, where it decreased levels of pro-inflammatory cytokines .

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